(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
Compound (5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers and professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound (5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:
Step 1: Initial preparation of intermediate compounds through controlled reactions.
Step 2: Further refinement and purification using techniques such as chromatography.
Step 3: Final synthesis involving specific catalysts and reaction conditions to achieve the desired compound.
Industrial Production Methods: Industrial production of compound this compound typically involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include:
Batch Processing: Controlled reactions in large reactors.
Continuous Flow Processing: Streamlined production with constant input and output of materials.
Purification: Advanced purification methods such as crystallization and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Compound (5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
Compound (5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in manufacturing processes and as a component in various industrial products.
Mechanism of Action
The mechanism of action of compound (5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering specific biochemical pathways. The exact mechanism may vary depending on the application and context of use.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in reactivity and applications.
Compound B: Similar in function but has distinct physical and chemical properties.
Compound C: Used in similar applications but with different efficacy and safety profiles.
Uniqueness: Compound (5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one stands out due to its unique combination of properties, making it particularly valuable in specific research and industrial contexts. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds.
Properties
IUPAC Name |
(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFIPNVMXIWFL-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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